molecular formula C11H13N B8580673 7-ethyl-2-methyl-1H-indole

7-ethyl-2-methyl-1H-indole

Cat. No.: B8580673
M. Wt: 159.23 g/mol
InChI Key: WQJJAQXIXFDBDI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-7-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another approach is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Methyl-7-ethyl-1H-indole can be compared with other indole derivatives such as:

The unique combination of the methyl and ethyl groups in 2-Methyl-7-ethyl-1H-indole contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

7-ethyl-2-methyl-1H-indole

InChI

InChI=1S/C11H13N/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7,12H,3H2,1-2H3

InChI Key

WQJJAQXIXFDBDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1NC(=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 36.5 g of 2-ethylnitrobenzene in 250 ml of THF is added dropwise at −20° C. to 1.6 l of 0.5M isopropenylmagnesium bromide in THF. The reaction medium is maintained at −20° C. with stirring for 2 hours and then the medium is poured onto 800 ml of saturated NaCl solution. The mixture is allowed to separate by settling and then extraction is carried out with ether. The ether extract is dried and evaporated and then the residue is chromatographed on silica while eluting with an AcOEt/cyclohexane (1/9, v/v) mixture. 23.75 g of the expected compound are obtained.
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

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